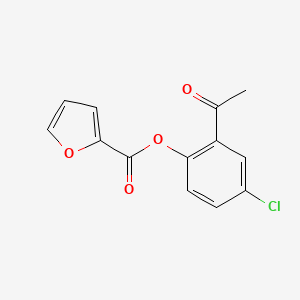
2-acetyl-4-chlorophenyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-4-chlorophenyl 2-furoate, also known as ACFAF, is a chemical compound that belongs to the class of furoate esters. It has been extensively studied for its potential applications in various scientific research fields due to its unique physicochemical properties.
Mechanism of Action
The exact mechanism of action of 2-acetyl-4-chlorophenyl 2-furoate is not fully understood. However, it is believed to interact with various biological targets such as enzymes, receptors, and ion channels, leading to the modulation of their activity.
Biochemical and Physiological Effects:
2-acetyl-4-chlorophenyl 2-furoate has been found to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been found to exhibit significant antitumor activity, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
2-acetyl-4-chlorophenyl 2-furoate has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits significant biological activity. However, it also has some limitations, such as its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several potential future directions for the study of 2-acetyl-4-chlorophenyl 2-furoate. One possible direction is the further investigation of its mechanism of action and its interactions with biological targets. Additionally, its potential applications in drug discovery and development could be explored further. Finally, its potential use in materials science and organic synthesis could also be investigated.
Synthesis Methods
The synthesis of 2-acetyl-4-chlorophenyl 2-furoate involves the reaction between 2-acetyl-4-chlorophenol and furoic acid in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 2-acetyl-4-chlorophenyl 2-furoate as a white crystalline solid.
Scientific Research Applications
2-acetyl-4-chlorophenyl 2-furoate has been studied for its potential applications in various scientific research fields such as medicinal chemistry, materials science, and organic synthesis. It has been found to exhibit significant biological activity, making it a promising candidate for drug discovery and development.
properties
IUPAC Name |
(2-acetyl-4-chlorophenyl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO4/c1-8(15)10-7-9(14)4-5-11(10)18-13(16)12-3-2-6-17-12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOPZFPSPNGZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291974 |
Source


|
| Record name | 2-acetyl-4-chlorophenyl furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7209-63-4 |
Source


|
| Record name | NSC79395 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-acetyl-4-chlorophenyl furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5221760.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5221766.png)
![4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B5221772.png)


![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5221797.png)
![N-(2-furylmethyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5221818.png)
![2-(methylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5221826.png)
![7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5221835.png)
![2-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5221839.png)

![4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5221846.png)
![2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5221847.png)